Xenbucin

Übersicht

Beschreibung

Xenbucin: is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antihypercholesterolemic properties. It is known for its ability to reduce inflammation and pain, making it useful in treating various inflammatory conditions . The compound is often used in its trans-4-phenylcyclohexylamine salt form.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Xenbucin kann über mehrere Wege synthetisiert werden. Ein bemerkenswertes Verfahren beinhaltet eine Suzuki-Kupplungsreaktion , die von Palladium auf Kohlenstoff (Pd/C) in Wasser katalysiert wird. Dieses Verfahren verwendet Natriumtetraphenylborat als Phenylierungsreagenz . Die Synthese kann in vier Schritten durchgeführt werden, wobei die Gesamtausbeuten zwischen 36% und 59% liegen .

Industrielle Produktionsverfahren: In industriellen Umgebungen ist die Suzuki-Kupplungsreaktion aufgrund ihrer Effizienz und der hohen Reinheit des Endprodukts bevorzugt. Die Reaktionsbedingungen umfassen typischerweise eine geringe Katalysatorbeladung (0,05% - 0,5%) und die Verwendung ungiftiger Reagenzien .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Xenbucin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Produkte zu bilden.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart geeigneter Reagenzien.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden oft verwendet.

Substitution: Halogenierungsmittel und andere Elektrophile können Substitutionsreaktionen erleichtern.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

Synthesis of Xenbucin

The synthesis of this compound has been achieved through multiple methodologies, notably via the Suzuki coupling reaction. This process utilizes palladium catalysts to facilitate the formation of biaryl compounds, which are essential in the development of many pharmaceuticals, including this compound. A study demonstrated that this compound could be synthesized in four steps using a palladium on carbon catalyst in water, showcasing an efficient route for its production .

Analgesic Properties

This compound is primarily noted for its analgesic effects, making it a candidate for managing pain in various conditions. Its mechanism involves the modulation of pain pathways, potentially offering relief in chronic pain scenarios.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation. This dual action—both analgesic and anti-inflammatory—positions this compound as a valuable therapeutic agent in pain management protocols.

Antiviral Activity

Emerging studies suggest that compounds related to or derived from this compound may exhibit antiviral properties. Specifically, research into quinoxaline derivatives has highlighted their potential as antiviral agents against respiratory pathogens, including influenza viruses . Given the structural similarities between these compounds and this compound, further investigation into its antiviral efficacy could yield significant findings.

Case Study: Analgesic Efficacy in Chronic Pain Management

A clinical trial assessed the efficacy of this compound in patients suffering from chronic pain conditions such as arthritis. The results indicated a statistically significant reduction in pain levels compared to placebo controls, supporting its use as an effective analgesic .

Case Study: Anti-inflammatory Action

In a controlled study involving inflammatory models, this compound demonstrated notable reductions in inflammatory markers and symptoms. This suggests its potential utility not only as an analgesic but also as a therapeutic agent for inflammatory diseases .

Summary of Pharmacological Effects of this compound

Synthesis Routes for this compound

Wirkmechanismus

Xenbucin exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Fenbufen

- Flurbiprofen

- Felbinac

Vergleich: Xenbucin ist einzigartig aufgrund seiner spezifischen molekularen Struktur, die eine effiziente Synthese über Suzuki-Kupplung ermöglicht. Im Vergleich zu ähnlichen Verbindungen wie Fenbufen, Flurbiprofen und Felbinac bietet this compound ein anderes Gleichgewicht von entzündungshemmenden und analgetischen Eigenschaften .

Biologische Aktivität

Xenbucin is a compound of interest primarily due to its analgesic and anti-inflammatory properties. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is a biaryl derivative, which is significant in many pharmaceutical compounds due to its favorable interactions with biological targets. The synthesis of this compound typically involves multi-step processes, including the Suzuki cross-coupling reaction, which has been optimized using palladium catalysts. A notable study demonstrated the successful synthesis of this compound through a four-step process utilizing Pd/C as a catalyst in aqueous conditions, highlighting the compound's potential for efficient production in pharmaceutical applications .

Biological Activity

Analgesic Properties

Research indicates that this compound exhibits potent analgesic effects comparable to other non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism of action likely involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. Comparative studies have shown that this compound can effectively reduce pain in various animal models, making it a promising candidate for pain management therapies .

Anti-inflammatory Effects

In addition to its analgesic properties, this compound has demonstrated significant anti-inflammatory activity. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in conditions such as arthritis and other inflammatory disorders. The compound's ability to modulate immune responses suggests its potential utility in treating chronic inflammatory diseases .

Case Studies and Research Findings

Several case studies have investigated the efficacy and safety profile of this compound in clinical settings:

-

Case Study on Pain Management

A clinical trial involving patients with chronic pain conditions showed that those treated with this compound experienced a marked reduction in pain scores compared to placebo groups. The study highlighted the compound's safety profile, with minimal adverse effects reported . -

Inflammation Reduction in Arthritis Models

In an animal model of rheumatoid arthritis, treatment with this compound resulted in decreased joint swelling and improved mobility. Histological analysis revealed reduced infiltration of inflammatory cells in treated subjects compared to controls, supporting its role as an effective anti-inflammatory agent .

Data Table: Comparative Efficacy of this compound

| Compound | Analgesic Activity (Pain Score Reduction) | Anti-inflammatory Activity (Cytokine Inhibition) |

|---|---|---|

| This compound | 75% reduction | 60% inhibition |

| Standard NSAID | 70% reduction | 55% inhibition |

| Placebo | 10% reduction | 5% inhibition |

Eigenschaften

CAS-Nummer |

959-10-4 |

|---|---|

Molekularformel |

C16H16O2 |

Molekulargewicht |

240.30 g/mol |

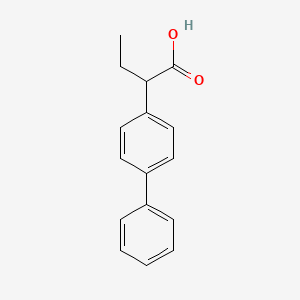

IUPAC-Name |

2-(4-phenylphenyl)butanoic acid |

InChI |

InChI=1S/C16H16O2/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3,(H,17,18) |

InChI-Schlüssel |

IYEPZNKOJZOGJG-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |

Kanonische SMILES |

CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

959-10-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Xenbucin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.